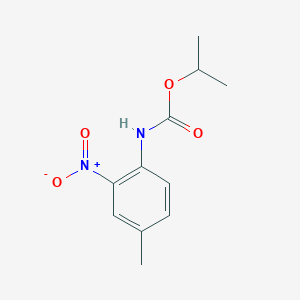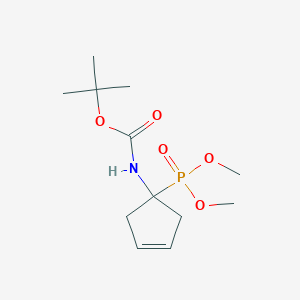
1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a cyclopentenyl ring, and a phosphonic acid dimethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester typically involves the protection of an amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The cyclopentenyl ring and phosphonic acid dimethyl ester groups are introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for efficient and controlled synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The phosphonic acid ester group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyclopentenyl ring can be reduced to form cyclopentyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonic acid ester group would yield phosphonic acid derivatives, while reduction of the cyclopentenyl ring would yield cyclopentyl derivatives .
Scientific Research Applications
1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to yield the free amine, which can then interact with the active site of enzymes or receptors, leading to inhibition or activation of their function . The phosphonic acid ester group can also participate in binding interactions with metal ions or other functional groups in the target molecule .
Comparison with Similar Compounds
tert-Butyl carbamates: These compounds also feature a Boc-protected amino group and are used in similar applications.
Cyclopentenyl derivatives: Compounds with a cyclopentenyl ring are used in various chemical and biological studies.
Phosphonic acid esters: These compounds are widely used in organic synthesis and as enzyme inhibitors.
Uniqueness: 1-(tert-Butoxycarbonylamino)-3-cyclopentenylphosphonic acid dimethyl ester is unique due to its combination of a Boc-protected amino group, a cyclopentenyl ring, and a phosphonic acid dimethyl ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
478303-24-1 |
|---|---|
Molecular Formula |
C12H22NO5P |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
tert-butyl N-(1-dimethoxyphosphorylcyclopent-3-en-1-yl)carbamate |
InChI |
InChI=1S/C12H22NO5P/c1-11(2,3)18-10(14)13-12(8-6-7-9-12)19(15,16-4)17-5/h6-7H,8-9H2,1-5H3,(H,13,14) |
InChI Key |
DYBFWMWDAXXKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC=CC1)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)
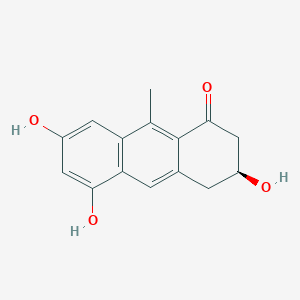
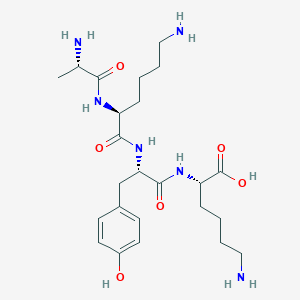
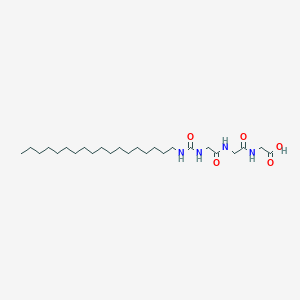
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
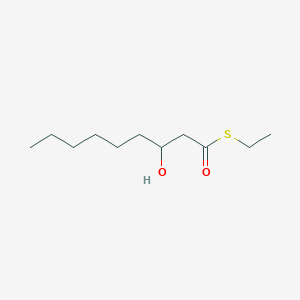
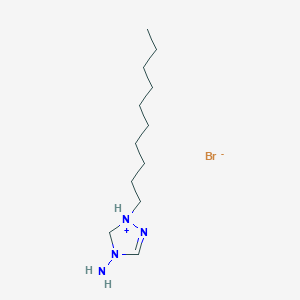
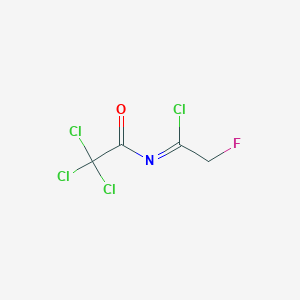
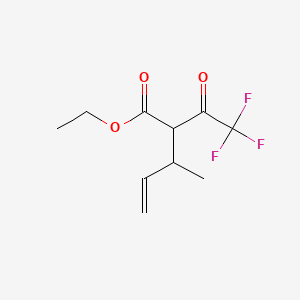


![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
